N~2~-(4-ethoxyphenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)alaninamide
Übersicht
Beschreibung
N~2~-(4-ethoxyphenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)alaninamide, commonly known as EMA401, is a small molecule drug that has gained significant attention in the field of pain management. Developed by Spinifex Pharmaceuticals, EMA401 is a highly selective angiotensin II type 2 (AT2) receptor antagonist that has shown promising results in preclinical and clinical trials for the treatment of chronic neuropathic pain.
Wirkmechanismus
EMA401 works by selectively blocking the N~2~-(4-ethoxyphenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)alaninamide receptor, which is expressed in high levels in sensory neurons involved in pain transmission. By blocking the this compound receptor, EMA401 reduces the sensitization of these neurons and decreases the transmission of pain signals to the brain.
Biochemical and Physiological Effects:
EMA401 has been shown to have a favorable safety profile in preclinical and clinical studies. It is well-tolerated and does not cause significant adverse effects. In addition to reducing pain intensity, EMA401 has also been shown to improve sleep quality and reduce anxiety and depression in patients with neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
EMA401 has several advantages for use in laboratory experiments. It is highly selective for the N~2~-(4-ethoxyphenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)alaninamide receptor, which reduces the potential for off-target effects. It is also stable and can be easily synthesized in large quantities. However, EMA401 has limitations in terms of its solubility and bioavailability, which can affect its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the development and use of EMA401. One potential application is in the treatment of other types of chronic pain, such as fibromyalgia and diabetic neuropathy. Another direction is the development of new formulations and delivery methods to improve the solubility and bioavailability of EMA401. Additionally, further research is needed to fully understand the mechanism of action of EMA401 and to identify potential biomarkers for patient selection and monitoring.
Wissenschaftliche Forschungsanwendungen
EMA401 has been extensively studied for its potential use in the treatment of chronic neuropathic pain. Preclinical studies have shown that EMA401 is effective in reducing pain behaviors in animal models of neuropathic pain. Clinical trials have also demonstrated the efficacy of EMA401 in reducing pain intensity and improving quality of life in patients with post-herpetic neuralgia and chemotherapy-induced neuropathic pain.
Eigenschaften
IUPAC Name |
2-(4-ethoxy-N-methylsulfonylanilino)-N-(furan-2-ylmethyl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S/c1-4-23-15-9-7-14(8-10-15)19(25(3,21)22)13(2)17(20)18-12-16-6-5-11-24-16/h5-11,13H,4,12H2,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGMSQDYAWDLOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C(C)C(=O)NCC2=CC=CO2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.